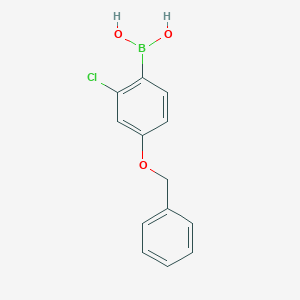

4-Benzyloxy-2-chlorophenylboronic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

(2-chloro-4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJZHUNYMXRAJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4 Benzyloxy 2 Chlorophenylboronic Acid in Catalytic Transformations

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with high efficiency and functional group tolerance. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or pseudohalide. nih.gov The compound 4-Benzyloxy-2-chlorophenylboronic acid is a valuable building block in this context, offering a reactive site for C-C bond formation while carrying a protected phenol (B47542) and a chloro-substituent that can be further functionalized.

Palladium-Catalyzed C-C Bond Formation with Aryl Halides and Pseudohalides.kochi-tech.ac.jpnih.govnih.gov

The palladium-catalyzed Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov The reaction of this compound with various aryl halides (iodides, bromides, and chlorides) and pseudohalides (like triflates) provides access to a diverse range of substituted biphenyls. The reactivity of the aryl halide partner generally follows the order I > OTf > Br > Cl, which is inversely related to the carbon-halogen bond strength. libretexts.org

The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org The choice of palladium source, ligand, base, and solvent system is crucial for achieving high yields and selectivity in these transformations.

Following oxidative addition, transmetalation occurs, where the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. chemrxiv.org This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. researchgate.net The final step is reductive elimination, where the two organic groups on the palladium(II) center couple to form the desired biaryl product, regenerating the palladium(0) catalyst to re-enter the catalytic cycle. libretexts.orgchemrxiv.org

Recent studies using techniques like kinetic isotope effects have provided deeper insights, suggesting that under catalytic conditions, oxidative addition of aryl bromides may occur to a monoligated palladium complex, while for aryl iodides, the initial binding of the iodoarene to the palladium complex can be the first irreversible step. chemrxiv.orgresearchgate.net

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst to form a Pd(II) species. This is often the rate-determining step. libretexts.org | Pd(0) complex, Aryl-Pd(II)-Halide complex |

| Transmetalation | The organic group from the boronic acid is transferred to the Pd(II) complex, typically facilitated by a base. chemrxiv.org | Aryl-Pd(II)-Halide complex, Boronate species |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple to form the C-C bond of the product, regenerating the Pd(0) catalyst. libretexts.orgchemrxiv.org | Diaryl-Pd(II) complex |

The choice of ligand is paramount in Suzuki-Miyaura cross-coupling reactions as it significantly influences the catalyst's stability, activity, and selectivity. mit.edunih.gov For challenging substrates, such as those involving this compound, the design of the ligand is critical for achieving efficient C-C bond formation.

Bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance the rate of both oxidative addition and reductive elimination. nih.gov Bidentate phosphine ligands, such as bis[2-(diphenylphosphino)phenyl] ether (DPEPhos), have demonstrated high catalytic activity in related Suzuki-Miyaura couplings. kochi-tech.ac.jp In some cases, N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands, offering enhanced stability and catalytic activity. nih.gov The development of specialized ligands, such as those with biaryl backbones, has enabled reactions to proceed under milder conditions and with lower catalyst loadings. mit.edu

For reactions where atropisomerism is a possibility, such as with ortho-substituted biaryls that can be formed from this compound, the design of chiral ligands is crucial for achieving stereocontrol and synthesizing enantiomerically enriched products. beilstein-journals.org

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of base, solvent, and any additives used. researchgate.netnih.gov The base plays a crucial role in the transmetalation step by activating the boronic acid. researchgate.net Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength and nature of the base can significantly impact the reaction rate and yield. For instance, in some systems, sodium bicarbonate (NaHCO₃) has been found to be more effective than stronger bases like potassium carbonate. kochi-tech.ac.jp

The solvent system also has a profound effect on the reaction. kochi-tech.ac.jpresearchgate.net Polar protic solvents, such as ethanol (B145695) and tert-butanol, can be effective, sometimes in combination with other solvents like toluene (B28343) or dioxane. kochi-tech.ac.jpnih.gov The solvent can influence the solubility of the reactants and catalyst, as well as the rates of the individual steps in the catalytic cycle. kochi-tech.ac.jp The addition of water can sometimes be beneficial, potentially by aiding the dissolution of inorganic bases. beilstein-journals.org

Additives can also be employed to enhance reaction efficiency. For example, the addition of silver(I) oxide (Ag₂O) in combination with cesium fluoride (B91410) (CsF) has been shown to be essential for promoting the coupling of otherwise unreactive boronic acids. nih.gov

| Parameter | Effect on Reaction | Examples of Common Choices |

|---|---|---|

| Base | Activates the boronic acid for transmetalation. researchgate.net | K₂CO₃, K₃PO₄, NaHCO₃, Cs₂CO₃. kochi-tech.ac.jpresearchgate.net |

| Solvent | Affects solubility, reaction rate, and catalyst stability. kochi-tech.ac.jpresearchgate.net | Toluene, Dioxane, Ethanol, t-Butanol, Water mixtures. kochi-tech.ac.jpnih.gov |

| Additives | Can enhance reactivity of challenging substrates. | Ag₂O, CsF. nih.gov |

Nickel-Catalyzed Cross-Coupling Pathways for Challenging Substrates.researchgate.net

While palladium has been the dominant catalyst for Suzuki-Miyaura reactions, nickel-based catalysts have emerged as a powerful and often more cost-effective alternative, particularly for coupling challenging substrates. nih.govchemrxiv.org Nickel catalysts can be particularly effective for activating less reactive C-Cl bonds and for coupling with sterically hindered substrates. rsc.org

The development of well-defined nickel precatalysts, often featuring N-heterocyclic carbene (NHC) and phosphite (B83602) ligands, has led to highly efficient systems that can operate under mild conditions and with low catalyst loadings. chemrxiv.org These nickel-catalyzed methods provide a complementary approach to palladium catalysis for the synthesis of complex biaryl compounds derived from precursors like this compound. researchgate.netbeilstein-journals.org For instance, nickel catalysis has been successfully employed in the C(sp²)-C(sp³) cross-coupling of arylboronic acids with α-haloboronates to synthesize benzyl (B1604629) boronic esters. nih.gov

Utilization of Organotrifluoroborates as Alternative Boron Reagents in Suzuki-Miyaura Variants.nih.gov

Potassium organotrifluoroborates have gained prominence as stable and versatile alternatives to boronic acids in Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov These reagents are typically crystalline, air- and moisture-stable solids that are easy to handle and store. researchgate.net The use of the potassium trifluoroborate salt of this compound could offer advantages in terms of stability and reactivity in certain applications.

The cross-coupling of potassium organotrifluoroborates often requires slightly modified reaction conditions compared to their boronic acid counterparts. nih.gov However, they have been shown to be highly effective coupling partners for a wide range of aryl and heteroaryl halides. nih.gov The combination of organotrifluoroborates with highly active monocoordinated palladium catalysts has proven to be a particularly powerful strategy for Suzuki-Miyaura coupling. nih.gov

Chan-Evans-Lam (C-N, C-O, C-S) Type Coupling Reactions

The Chan-Evans-Lam (C-E-L) reaction is a cornerstone of carbon-heteroatom bond formation, enabling the coupling of arylboronic acids with a wide range of N-H, O-H, and S-H containing compounds. organic-chemistry.org These reactions are typically mediated by copper catalysts and are valued for their operational simplicity, often proceeding under mild conditions in the presence of air. organic-chemistry.org The reactivity of this compound in these transformations is of significant interest, as the electronic and steric effects of the benzyloxy and chloro substituents can profoundly impact the reaction mechanism and efficiency. A notable application of a closely related compound, 4-benzyloxyphenylboronic acid, was demonstrated in the synthesis of 1-(4-(benzyloxy)phenyl)-2-nitro-1H-imidazole, a molecule with potential antimicrobial activity. nih.gov This successful coupling highlights the utility of the benzyloxy-substituted phenylboronic acid motif in constructing biologically relevant scaffolds.

Copper-Mediated Oxidative Cross-Couplings of Arylboronic Acids

The mechanism of copper-mediated oxidative cross-couplings is complex and has been the subject of extensive research. It is generally accepted that the reaction proceeds through a series of steps involving the copper catalyst in different oxidation states, primarily Cu(I), Cu(II), and sometimes Cu(III). organic-chemistry.orgnih.gov The presence of an oxidant, often atmospheric oxygen, is crucial for the regeneration of the active catalytic species. organic-chemistry.org

While many C-E-L reactions are thought to proceed via an organometallic pathway involving transmetalation and reductive elimination from a Cu(III) intermediate, the potential involvement of radical intermediates and single-electron transfer (SET) processes has also been an area of active investigation. nih.govnih.gov An aminyl radical, formed from the oxidation of an amine by the copper catalyst, can activate the boronic ester to generate a key alkyl radical intermediate. nih.gov The generation of carbon-centered radicals through SET offers a direct pathway for subsequent bond formation. acs.org

For this compound, the presence of the electron-withdrawing chloro group at the ortho position could influence the propensity for SET pathways. Electron-deficient arylboronic acids can exhibit different reactivity profiles in copper-catalyzed reactions. Mechanistic studies on copper-catalyzed borylation reactions have suggested the involvement of a one-electron process. mdpi.com However, in some copper-catalyzed cross-dehydrogenative couplings, it has been proposed that no free organic radicals are involved. researchgate.net The precise role of the substituents on this compound in promoting or inhibiting radical pathways in C-E-L reactions remains an area requiring more specific investigation.

The nature of the copper source, whether used in stoichiometric or catalytic amounts, significantly impacts the C-E-L coupling reaction. nih.gov Historically, these reactions often required stoichiometric quantities of copper(II) salts. nih.gov However, the development of catalytic systems has been a major focus to improve the sustainability and practicality of the transformation. dlut.edu.cn

Different copper salts can exhibit varying levels of catalytic activity. For instance, in the coupling of 2-aminobenzothiazoles with boronic acids, Cu(II) salts generally provide higher yields compared to Cu(I) salts, with copper(II) acetate (B1210297) often showing the best catalytic activity. nih.gov The choice of solvent and the presence of ligands also play a crucial role in modulating the reactivity of the copper catalyst. acs.org While some C-E-L reactions benefit from the addition of a base to regenerate the active copper species, base-free conditions have also been developed, particularly with the use of well-defined copper-organic frameworks as heterogeneous catalysts. dlut.edu.cn

The table below summarizes the effect of different copper sources on the yield of a model Chan-Lam coupling reaction.

| Copper Source | Catalyst Loading | Yield (%) | Reference |

| Cu(OAc)₂ | Catalytic | High | nih.gov |

| Cu(I) salts | Catalytic | Lower than Cu(II) | nih.gov |

| Cu-DPTCA MOF | Heterogeneous | Good | dlut.edu.cn |

Other Transition Metal-Catalyzed Transformations

Beyond copper catalysis, this compound is a potential substrate for a variety of other transition metal-catalyzed reactions, where its unique substitution pattern can be leveraged to achieve specific synthetic outcomes.

Rhodium-Catalyzed Addition and Cyclization Reactions Involving Arylboronic Acids

Rhodium catalysts are highly effective in promoting the addition of arylboronic acids to a range of unsaturated substrates, including aldehydes, imines, and α,β-unsaturated carbonyl compounds. wiley-vch.denih.govnih.gov The generally accepted catalytic cycle for the 1,4-addition (conjugate addition) of an arylboronic acid to an enone involves a sequence of transmetalation, insertion, and hydrolysis steps, with the rhodium center remaining in the +1 oxidation state throughout. wiley-vch.de

The presence of the ortho-chloro substituent in this compound could introduce steric hindrance that affects the rate and selectivity of the addition reaction. However, rhodium-catalyzed additions have been shown to be amenable to a variety of substituted arylboronic acids. nih.gov Furthermore, rhodium catalysts have been employed in cyclization reactions where an intermediate organorhodium(I) species undergoes intramolecular nucleophilic addition to a pendant functional group, such as a cyano group. acs.org The electronic properties of the arylboronic acid, influenced by the benzyloxy and chloro groups, would play a critical role in such cyclization pathways. Mechanistic studies on rhodium-catalyzed cycloadditions have sometimes revealed the important role of additives like water in assisting key steps such as proton transfer. thieme-connect.com

Palladium-Catalyzed Oxidative Heck Redox-Relay Strategies

The palladium-catalyzed Heck reaction is a powerful tool for C-C bond formation. acs.org In recent years, oxidative Heck reactions employing arylboronic acids have emerged as a significant advancement, and the concept of a "redox-relay" has further expanded the synthetic utility of this transformation. cas.cnrsc.org In a redox-relay Heck reaction, the palladium catalyst migrates along an alkyl chain, enabling functionalization at a position remote from the initial C-C bond formation. cas.cnnih.gov

These reactions often utilize a palladium(II) precatalyst and an oxidant. nih.gov The site selectivity of the initial migratory insertion can be influenced by remote electronic effects within the substrate. acs.org For this compound, both the electron-donating benzyloxy group and the electron-withdrawing, sterically demanding ortho-chloro group would likely influence the electronic and steric environment of the intermediate aryl-palladium species. This, in turn, could affect the regioselectivity of the initial insertion and the efficiency of the subsequent palladium migration. Studies on related systems have shown that ortho-substituents on the arylboronic acid can lead to a modest reduction in enantioselectivity in asymmetric variants of the reaction. nih.gov

The table below outlines the key steps in a generalized palladium-catalyzed redox-relay Heck reaction.

| Step | Description |

| Oxidative Addition/Transmetalation | Formation of an aryl-Pd(II) species from the arylboronic acid. |

| Migratory Insertion | Insertion of an alkene into the aryl-Pd bond. |

| β-Hydride Elimination | Formation of a Pd-hydride and an alkene. |

| Re-insertion & Migration | The Pd-hydride re-inserts, leading to migration of the palladium catalyst along the carbon chain. |

| Product Formation | The final product is released, and the palladium catalyst is regenerated. |

Michael Addition Reactions with Arylboronic Acids in Tandem Processes

The rhodium-catalyzed 1,4-addition, or Michael addition, of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for constructing carbon-carbon bonds. When integrated into tandem sequences, this reaction allows for the rapid assembly of complex molecular architectures from simple precursors. organic-chemistry.org A notable example is the stereoselective tandem sequence involving a Rh(I)-catalyzed conjugate addition of a boronic acid to an enone, followed by an intramolecular Michael cyclization to produce highly substituted indanes. organic-chemistry.orgacs.org

The general mechanism for the rhodium-catalyzed 1,4-addition is proposed to proceed through several key intermediates. acs.org Initially, a transmetalation step occurs where the aryl group from the boronic acid is transferred to the rhodium(I) catalyst. The resulting aryl-rhodium complex then undergoes insertion with the α,β-unsaturated ketone to form an oxa-π-allylrhodium intermediate. acs.org This intermediate is then protonated, often by water or an alcohol co-solvent, to yield the β-arylated ketone and regenerate the active rhodium catalyst. thieme-connect.com

The specific reactivity of This compound in such tandem processes would be influenced by both electronic and steric factors.

Electronic Effects: The benzyloxy group at the para-position is electron-donating through resonance, which can enhance the nucleophilicity of the aryl group. This would likely facilitate the initial transmetalation step with the rhodium catalyst.

Steric Effects: The chlorine atom at the ortho-position introduces significant steric bulk. Research has shown that ortho-substituents on arylboronic acids can lead to lower yields and enantioselectivities in some catalytic additions, likely due to steric hindrance in the transition state. nih.gov This steric impediment could potentially slow down the rate of the conjugate addition or influence the stereochemical outcome of subsequent cyclization steps in a tandem process. organic-chemistry.org

Studies on related substituted arylboronic acids in Rh(I)-catalyzed tandem conjugate addition-cyclization reactions have shown that both electronic and steric effects play a crucial role. For instance, electron-withdrawing groups at the para-position and electron-donating groups at the ortho-position were found to affect the diastereoselectivity of the indane products formed. organic-chemistry.org While specific data for this compound is not prevalent, the interplay of its electron-donating para-substituent and sterically demanding ortho-substituent would be a critical factor in determining its efficacy and selectivity in these elegant, complexity-building transformations.

| Arylboronic Acid | Enone Substrate | Catalyst System | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| Phenylboronic acid | (E)-1,4-diphenylbut-2-en-1-one | [(cod)2Rh]BF4 / Ba(OH)2 | Dioxane/H2O | 95 | >95:5 |

| 4-Methoxyphenylboronic acid | (E)-1,4-diphenylbut-2-en-1-one | [(cod)2Rh]BF4 / Ba(OH)2 | Dioxane/H2O | 96 | >95:5 |

| 2-Methylphenylboronic acid | (E)-1,4-diphenylbut-2-en-1-one | [(cod)2Rh]BF4 / Ba(OH)2 | Dioxane/H2O | 80 | 80:20 |

| 4-(Trifluoromethyl)phenylboronic acid | (E)-1,4-diphenylbut-2-en-1-one | [(cod)2Rh]BF4 / Ba(OH)2 | Dioxane/H2O | 70 | 60:40 |

Direct β-Arylation of Ketones with Arylboronic Acid Derivatives

The direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis, and the β-arylation of saturated ketones represents a significant challenge. nih.gov Traditional methods often require the pre-functionalization of the ketone to an enone. scispace.comprinceton.edu However, modern catalytic systems have enabled the direct β-arylation of simple ketones. One prominent strategy involves a palladium-catalyzed tandem process that combines ketone dehydrogenation to an α,β-unsaturated ketone intermediate, followed by a conjugate addition of the arylboronic acid. nih.govnih.gov

The mechanism of this palladium-catalyzed reaction typically involves the formation of a palladium hydride species that facilitates the oxidation of the saturated ketone to its enone counterpart. Concurrently, the arylboronic acid undergoes transmetalation with the palladium catalyst to form an aryl-palladium species. This species then adds to the in situ-generated enone, followed by reductive elimination to afford the β-arylated ketone and regenerate the active palladium catalyst. rsc.org

In the context of This compound , its participation in direct β-arylation would again be governed by its substitution pattern.

The electron-donating benzyloxy group would be expected to facilitate the transmetalation step with the palladium catalyst.

The ortho-chloro substituent, however, presents a steric challenge. In C-H activation and arylation reactions, ortho-substituents on the arylating agent can significantly hinder the reaction's efficiency. nih.gov This steric hindrance could impede the approach of the aryl-palladium species to the enone intermediate, potentially leading to lower yields compared to less hindered arylboronic acids.

Alternative methods for direct β-arylation have also been developed, such as the synergistic use of photoredox and organocatalysis, which generate β-enaminyl radicals from ketones that can couple with aryl partners. nih.govnih.gov While these methods often employ aryl nitriles or halides, the principles of steric and electronic influence from the arylating agent remain relevant. For arylboronic acids to be used in such systems, their electronic nature and steric profile, like that of this compound, would be critical in determining the success of the C-C bond formation.

| Arylating Agent | Ketone | Catalyst System | Oxidant/Additive | Yield (%) |

|---|---|---|---|---|

| 4-Methoxyphenyl iodide | Cyclohexanone | Pd(OAc)2 / Ligand | Ag2CO3 | 85 |

| Phenyl iodide | Cyclohexanone | Pd(OAc)2 / Ligand | Ag2CO3 | 78 |

| Diphenyliodonium triflate | Cyclohexanone | Pd(TFA)2 / Ligand | K-TFA/TFA | 92 |

| Bis(4-chlorophenyl)iodonium triflate | Cyclohexanone | Pd(TFA)2 / Ligand | K-TFA/TFA | 81 |

Applications of 4 Benzyloxy 2 Chlorophenylboronic Acid in Complex Organic Synthesis and Material Science

Construction of Complex Biaryl and Polycyclic Aromatic Architectures

The presence of the boronic acid group in 4-benzyloxy-2-chlorophenylboronic acid makes it an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The coupling of this compound with various aryl halides or triflates provides a direct and efficient route to a wide array of substituted biaryl compounds. These biaryl scaffolds are prevalent in pharmaceuticals, agrochemicals, and functional materials.

Synthesis of Biologically Relevant Heterocyclic Scaffolds

The strategic placement of reactive sites in this compound also facilitates its use in the synthesis of various heterocyclic compounds, which are of significant interest due to their prevalence in biologically active molecules.

Derivatization for the Preparation of Quinolines and Indazoles

While direct utilization of this compound for quinoline (B57606) synthesis is not prominently reported, its derivatives can serve as key precursors. For instance, the formylation of the phenyl ring to yield (4-benzyloxy-2-formyl)phenylboronic acid sigmaaldrich.com would provide a suitable starting material for syntheses such as the Doebner reaction, which couples anilines, aldehydes, and pyruvic acid to form quinoline-4-carboxylic acids. nih.gov A variety of methods for quinoline synthesis exist, often starting from aniline (B41778) derivatives or utilizing transition metal-catalyzed reactions. nih.gov

Similarly, the synthesis of indazoles can be achieved from 2-formylphenylboronic acids. nih.govresearchgate.net A copper-catalyzed reaction of a 2-formylboronic acid with a diazodicarboxylate, followed by acid- or base-induced ring closure, provides a convenient route to 1N-alkoxycarbonyl indazole derivatives. nih.gov This suggests a potential pathway for the conversion of a formylated derivative of this compound into functionalized indazoles. The indazole motif is a crucial component in numerous pharmaceutical compounds. nih.govwhiterose.ac.uknih.gov

Stereoselective Synthesis of Substituted Tetrahydropyrans and Related Cyclic Ethers

The tetrahydropyran (B127337) (THP) ring is a common structural motif in a vast number of natural products with interesting biological activities. uva.es The stereoselective synthesis of substituted THPs is a significant area of research in organic chemistry. uva.esethernet.edu.et Methodologies for constructing these cyclic ethers often involve intramolecular cyclization reactions. researchgate.netnih.govnih.gov For example, the acid-mediated cyclization of allylsilyl alcohols is an efficient method for the stereoselective preparation of polysubstituted tetrahydropyrans. uva.es

Although specific examples employing this compound in these syntheses are not readily found, its structural features could be incorporated into precursors for such cyclizations. The benzyloxy group can act as a protecting group for a phenol (B47542), which could later participate in a ring-forming reaction. The chloro and boronic acid functionalities offer sites for further elaboration of the molecular structure before or after the formation of the cyclic ether.

Employment as a Precursor in the Development of Advanced Functional Molecules

The term "advanced functional molecules" encompasses a broad range of compounds designed for specific purposes, from molecular probes and sensors to components of molecular machines. The versatility of this compound makes it a valuable starting point for the synthesis of such molecules. The differential reactivity of the boronic acid, the chloro substituent, and the benzyloxy group allows for a programmed, stepwise introduction of various functional groups.

For example, the boronic acid can be used for a Suzuki-Miyaura coupling, the chlorine atom can be displaced via nucleophilic aromatic substitution or participate in other cross-coupling reactions (e.g., Buchwald-Hartwig amination), and the benzyloxy group can be deprotected to reveal a phenol, which can then be further functionalized. This orthogonal reactivity is highly desirable in the multi-step synthesis of complex, highly functionalized organic molecules.

Contributions to the Design and Synthesis of Advanced Materials

The applications of this compound extend into the field of material science. chemimpex.com Arylboronic acids are known to be useful in the creation of various materials, including polymers and nanomaterials, which can possess unique optical and electronic properties. chemimpex.com The ability of this compound to participate in polymerization reactions, through sequential cross-coupling reactions, allows for the incorporation of its specific structural and electronic features into a polymer backbone.

The resulting materials could have applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as components of more complex composite materials. The presence of the benzyloxy and chloro groups provides opportunities for post-polymerization modification, further tuning the properties of the material.

One-Pot and Cascade Reactions Facilitated by this compound

For instance, a one-pot reaction could be envisioned where the boronic acid first undergoes a Suzuki-Miyaura coupling, followed by an in-situ modification of the chloro or benzyloxy group. While specific examples of one-pot or cascade reactions initiated by this compound are not well-documented, the development of such processes remains an active area of research in organic synthesis. The use of related boronic acids in one-pot, multi-step reactions has been reported.

Advanced Research Perspectives and Emerging Academic Applications

Integration into Fragment-Based Approaches for Chemical Probe Discovery

Fragment-based lead discovery (FBLD) has emerged as a powerful strategy in drug discovery, focusing on the identification of low-molecular-weight compounds that bind to biological targets. researchgate.netnih.govnih.gov These fragments, typically with molecular weights between 100 and 300 Da, may exhibit weak binding affinity but often possess high ligand efficiency. researchgate.netmdpi.com The simplicity of these fragments allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS). nih.govprestwickchemical.com The initial fragment hits can then be optimized and elaborated into more potent and selective lead compounds. researchgate.netnih.gov

Boronic acids, including 4-benzyloxy-2-chlorophenylboronic acid, are particularly attractive for FBLD. A key feature is their ability to form reversible covalent bonds with serine or threonine residues within the active sites of enzymes, which can enhance binding affinity. This covalent interaction can be detected using sensitive biophysical methods like nuclear magnetic resonance (NMR) and X-ray crystallography. nih.gov

The application of FBLD has expanded beyond its initial success with kinase targets to a wide array of protein classes, including those relevant to diseases like tuberculosis. nih.gov For instance, fragment-based screening has been successfully employed to identify inhibitors of enzymes like phosphopantetheine adenylyltransferase (PPAT) in Gram-negative bacteria and to develop broad-spectrum inhibitors against metallo-β-lactamases. mdpi.com The insights gained from these fragment screens guide the rational design and synthesis of more complex and potent inhibitors.

Role in Novel Analytical and Biochemical Methodologies

The unique reactivity of the boronic acid functional group has been harnessed to develop innovative analytical and biochemical tools.

Boronic Acid-Mediated Polymerase Chain Reaction for Nucleic Acid Analysis

A novel application of boronic acids is in the development of boronic acid-mediated polymerase chain reaction (PCR) for the specific detection of modified nucleic acids. nih.gov This technique leverages the interaction between boronic acids and the glucose moiety of glucosylated 5-hydroxymethylcytosine (B124674) (5hmC), a modified DNA base. This interaction can inhibit the activity of Taq DNA polymerase, preventing the amplification of DNA templates containing this modification. nih.gov

This method provides a rapid and sensitive assay for gene- or fragment-specific detection of 5hmC, which is crucial for understanding its role in development and disease. nih.gov Notably, a study found that a derivative, 2-(2'-chlorobenzyloxy)phenylboronic acid, exhibited the highest inhibitory efficiency in this assay, highlighting the potential for structurally related compounds like this compound in similar applications. nih.gov Earlier research also demonstrated the feasibility of incorporating boronic acid-modified thymidine (B127349) triphosphate (TTP) analogues into DNA through polymerase-catalyzed reactions, further expanding the toolkit for modifying and analyzing nucleic acids. nih.gov

Development of Boronate Affinity Tools for Biomolecule Separation

Boronate affinity chromatography (BAC) is a powerful technique for the selective separation and enrichment of molecules containing cis-diol groups. researchgate.netxiamenbiotime.com This includes a wide range of biologically important molecules such as glycoproteins, ribonucleosides, saccharides, and catecholamines. researchgate.netxiamenbiotime.com The principle of BAC relies on the reversible covalent interaction between the boronic acid ligand and the cis-diol moiety of the target molecule, which is typically pH-dependent. xiamenbiotime.com

This technique offers several advantages, including broad-spectrum selectivity and pH-controlled binding and release. xiamenbiotime.com BAC has found applications in proteomics, metabolomics, and glycomics. xiamenbiotime.com For example, boronate affinity-based cryogel matrices have been developed to separate RNA from crude bacterial extracts and to fractionate different cell types based on their glycoprotein (B1211001) content. nih.gov The versatility of BAC is further enhanced by the development of various boronic acid ligands and supporting materials to optimize binding affinity, selectivity, and capacity. tandfonline.com

Theoretical and Computational Studies on Reactivity and Selectivity

Computational chemistry plays a vital role in understanding and predicting the reactivity and selectivity of arylboronic acids. mdpi.commdpi.com Density functional theory (DFT) is a particularly useful tool for investigating the interplay between reactants, intermediates, and products in borylation reactions. mdpi.com These theoretical studies can forecast activation energies, geometric structures, and reaction pathways, aiding in the design of new catalysts and the optimization of reaction conditions. mdpi.com

A key property of arylboronic acids that is often studied computationally is their pKa in aqueous solution. mdpi.com Accurately predicting the pKa is crucial for medicinal chemistry applications, as it influences the compound's solubility and interaction with biological targets. mdpi.com Computational models need to account for the various possible conformations of the hydroxyl groups in both the boronic acid and its conjugate base to achieve accurate pKa predictions. mdpi.com

Furthermore, computational studies have investigated the intramolecular interactions within boronic acid derivatives, such as the formation of dative bonds between boron and nearby nitrogen or oxygen atoms. researchgate.net These studies, often combining DFT and other high-level theories, provide insights into how solvent and substrate influence the structure and reactivity of these compounds. researchgate.net

Future Directions in Catalysis, Green Chemistry, and Sustainable Synthesis with Arylboronic Acids

Arylboronic acids are pivotal reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. mdpi.com The future of catalysis involving arylboronic acids is focused on developing more sustainable and efficient synthetic methods.

One area of active research is the development of catalytic systems that utilize more abundant and less toxic metals as alternatives to palladium. mdpi.com For example, cobalt-catalyzed borylation of aryl halides has been reported as a more economical and efficient method. mdpi.com The design of novel ligands and catalyst systems continues to be a major focus to expand the scope and efficiency of these reactions. researchgate.net

From a green chemistry perspective, arylboronic acid catalysis offers advantages by enabling dehydrative C-C bond formation, where water is the only byproduct. nih.gov These reactions, often promoted by a combination of an arylboronic acid and a co-catalyst, can proceed under mild conditions and avoid the use of stoichiometric activating agents. acs.org This approach improves atom economy and reduces waste. acs.org The development of heterogeneous catalysts, such as supported palladium nanoparticles, is another promising direction for sustainable C-H arylation reactions using arylboronic acids. acs.org

Exploration of New Reactivity Modes and Unconventional Catalytic Systems for this compound

Research continues to uncover novel reactivity patterns for arylboronic acids, moving beyond their traditional role in cross-coupling reactions. For instance, arylboronic acids have been shown to catalyze dehydrative C-alkylation and allylation reactions of various carbon nucleophiles using benzylic alcohols as electrophiles. nih.govacs.org These reactions are often promoted by electron-deficient arylboronic acids in combination with a co-catalyst. nih.gov

Furthermore, the development of unconventional catalytic systems is expanding the synthetic utility of arylboronic acids. Rhodium-catalyzed additions of arylboronic acids to pyridinium (B92312) salts have been shown to proceed with high regioselectivity, which can be controlled by the choice of ligand. nih.gov This allows for the synthesis of highly functionalized dihydropyridines, which are valuable synthetic intermediates. nih.gov

The exploration of new reactivity modes also includes the homologation of arylboronic acids to benzylic boronic acid esters using palladium catalysis, a process that avoids the need for stoichiometric organometallic reagents. acs.org These advancements highlight the ongoing efforts to harness the full potential of arylboronic acids like this compound in developing novel and powerful synthetic methodologies.

Q & A

Q. What are the common synthetic routes for preparing 4-Benzyloxy-2-chlorophenylboronic acid?

The synthesis typically involves cross-coupling reactions, such as the Miyaura borylation, where a halogenated precursor (e.g., 4-benzyloxy-2-chlorobromobenzene) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst. The benzyloxy group acts as a directing group, facilitating regioselective boronation at the para position. Purity (>97% by HPLC/GC) is confirmed via chromatographic methods .

Q. How is the purity and structural integrity of this compound validated?

Analytical techniques include:

- NMR spectroscopy (¹H, ¹³C, and ¹¹B) to confirm the boronic acid moiety and substitution pattern.

- High-Performance Liquid Chromatography (HPLC) for purity assessment (>97% by GC/HPLC, as seen in analogous compounds) .

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight (e.g., exact mass ~262.04 g/mol) .

Q. What are the key storage conditions to maintain stability?

Store at 0–4°C in anhydrous, inert environments (e.g., under argon) to prevent hydrolysis of the boronic acid group. Avoid prolonged exposure to moisture, as boronic acids can form boroxines or degrade .

Advanced Research Questions

Q. How does the benzyloxy group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

The benzyloxy group serves as a steric and electronic modulator:

Q. What challenges arise in regioselective functionalization of this compound?

- Competing reactivity : The chlorine atom can participate in undesired side reactions (e.g., nucleophilic displacement under basic conditions).

- Boronic acid protection : Temporary protection (e.g., as a pinacol ester) may be necessary to avoid interference during multi-step syntheses .

Q. How does the compound behave under aqueous conditions?

Q. What are the applications in medicinal chemistry or materials science?

- Drug intermediates : The compound’s halogen and boronic acid groups enable derivatization for kinase inhibitors or proteolysis-targeting chimeras (PROTACs).

- Polymer synthesis : Acts as a monomer in boronate ester-linked polymers for stimuli-responsive materials .

Methodological Considerations

Q. How to mitigate air/moisture sensitivity during handling?

Q. What analytical methods resolve discrepancies in reaction yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.